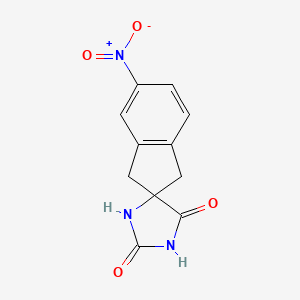

Spiro(5-nitroindane)-2,5'-hydantoin

Overview

Description

Spiro(5-nitroindane)-2,5’-hydantoin is a spiro compound characterized by a unique structure where two rings are connected through a single common carbon atom. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the spiro configuration imparts distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro(5-nitroindane)-2,5’-hydantoin typically involves the reaction of 5-nitroindane with hydantoin under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the spiro compound.

Industrial Production Methods: Industrial production of Spiro(5-nitroindane)-2,5’-hydantoin may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Spiro(5-nitroindane)-2,5’-hydantoin undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or other reactive sites on the indane ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

Spiro(5-nitroindane)-2,5’-hydantoin has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex spiro compounds and heterocycles.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of Spiro(5-nitroindane)-2,5’-hydantoin involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity. The spiro configuration also plays a role in the compound’s ability to interact with biological targets, providing a unique three-dimensional structure that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Spirooxindoles: Known for their anticancer and antimicrobial properties.

Spirochromenes: Studied for their photochromic and electrochromic properties.

Spiroindolines: Investigated for their potential in drug development and materials science.

Uniqueness: Spiro(5-nitroindane)-2,5’-hydantoin stands out due to the presence of the nitro group, which imparts distinct reactivity and bioactivity

Biological Activity

Spiro(5-nitroindane)-2,5'-hydantoin is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and specific case studies that highlight its pharmacological potential.

Chemical Structure and Properties

This compound is characterized by its unique spirocyclic structure, which contributes to its biological properties. The molecular formula is , and its structure includes a nitro group that enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that various N3-substituted spirohydantoin derivatives , including this compound, exhibit antimicrobial properties. These compounds have shown efficacy against a range of bacterial strains, making them potential candidates for developing new antimicrobial agents .

Antitumor Activity

The antitumor potential of spirohydantoins has been documented in several studies. Specifically, some derivatives have demonstrated the ability to inhibit cancer cell respiration and proliferation. This is particularly relevant for developing treatments for various cancers .

Anticonvulsant and Analgesic Properties

This compound has also been evaluated for anticonvulsant and analgesic effects. Studies have shown that certain derivatives can modulate neuronal excitability and pain pathways, suggesting their utility in treating neurological disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes the key steps in the synthesis process:

| Step | Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|---|

| 1 | N-alkylation | 5-Nitroindane + Hydantoin | Acid catalyst | N3-substituted hydantoins |

| 2 | Acetylation | N3-substituted hydantoins + Acetic anhydride | Pyridine | Acetylated derivatives |

| 3 | Cyclization | Various intermediates | Heat | This compound |

Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis confirm the structure and purity of the synthesized compounds .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria.

Study 2: Antitumor Mechanism

In vitro studies demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The compound was shown to inhibit cell cycle progression at the G2/M phase, leading to decreased proliferation rates .

Study 3: Neuropharmacological Effects

Another investigation focused on the anticonvulsant properties of this compound. In animal models, the compound significantly reduced seizure frequency compared to control groups. This suggests a potential role in managing epilepsy and related disorders.

Properties

IUPAC Name |

5-nitrospiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c15-9-11(13-10(16)12-9)4-6-1-2-8(14(17)18)3-7(6)5-11/h1-3H,4-5H2,(H2,12,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLBOQSPYBYFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CC13C(=O)NC(=O)N3)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.